molecular formula C8H7Cl2NO B1502245 1-(2-Amino-3,4-dichlorophenyl)ethanone CAS No. 777067-75-1

1-(2-Amino-3,4-dichlorophenyl)ethanone

Cat. No.: B1502245
CAS No.: 777067-75-1
M. Wt: 204.05 g/mol
InChI Key: DQHYHGNNQZAKFW-UHFFFAOYSA-N
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Description

1-(2-Amino-3,4-dichlorophenyl)ethanone is an acetophenone derivative characterized by a phenyl ring substituted with an amino group (-NH₂) at position 2 and chlorine atoms at positions 3 and 2. Its molecular formula is C₈H₇Cl₂NO, with a molecular weight of 203.04 g/mol. This compound serves as a key intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and Schiff bases due to its reactive amino and electron-withdrawing chloro substituents .

Properties

CAS No.

777067-75-1

Molecular Formula

C8H7Cl2NO

Molecular Weight

204.05 g/mol

IUPAC Name

1-(2-amino-3,4-dichlorophenyl)ethanone

InChI

InChI=1S/C8H7Cl2NO/c1-4(12)5-2-3-6(9)7(10)8(5)11/h2-3H,11H2,1H3

InChI Key

DQHYHGNNQZAKFW-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(C(=C(C=C1)Cl)Cl)N

Canonical SMILES

CC(=O)C1=C(C(=C(C=C1)Cl)Cl)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 1-(2-Amino-3,4-dichlorophenyl)ethanone with analogous acetophenone derivatives, focusing on structural features, physicochemical properties, and applications.

Table 1: Key Properties of this compound and Related Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Reactivity/Applications
This compound C₈H₇Cl₂NO 203.04 2-NH₂, 3-Cl, 4-Cl Schiff base synthesis, pharmaceuticals
3',4'-Dichloroacetophenone C₈H₆Cl₂O 189.04 3-Cl, 4-Cl Precursor for agrochemicals
1-(3,4-Dichlorophenyl)-2-(methylsulfonyl)ethanone C₉H₈Cl₂O₂S 263.14 3-Cl, 4-Cl, 2-SO₂CH₃ Sulfonation reactions, drug candidates
1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone C₉H₁₀ClNO₂ 201.64 2-NH₂, 3-Cl, 4-OCH₃ Alkylation/arylation reactions
1-(2,4-Dichlorophenyl)ethanone C₈H₆Cl₂O 189.04 2-Cl, 4-Cl Intermediate in polymer synthesis

Structural and Reactivity Comparisons

Substituent Effects: Amino Group: The presence of the -NH₂ group in this compound enhances its nucleophilicity, enabling reactions such as Schiff base formation (e.g., with aldehydes) . This contrasts with non-amino analogs like 3',4'-dichloroacetophenone , which lack direct functionalization sites. Chlorine Atoms: The 3,4-dichloro substitution pattern increases electron-withdrawing effects, stabilizing intermediates in electrophilic aromatic substitution (e.g., nitration, sulfonation). This differs from 1-(2,4-dichlorophenyl)ethanone , where chlorine positions alter regioselectivity in further reactions.

Synthetic Utility: Schiff Base Formation: The amino group in the target compound facilitates condensation with carbonyl compounds, a reactivity absent in dichloroacetophenones like 3',4'-dichloroacetophenone .

Physicochemical Properties: Solubility: The amino group improves solubility in polar solvents (e.g., methanol, DMF) compared to non-amino dichloroacetophenones . Melting Points: While specific data for the target compound are unavailable, analogs like 1-(3,4-dichlorophenyl)-2-(methylsulfonyl)ethanone exhibit higher melting points (likely >150°C) due to strong intermolecular interactions from sulfonyl groups.

Research Findings and Challenges

Synthetic Challenges: Direct synthesis of this compound may require protection/deprotection strategies for the amino group during Friedel-Crafts acylation, similar to methods for 2-aminochalcone cyclization . Competing reactions (e.g., over-halogenation) in dichlorinated precursors necessitate precise control of reaction conditions .

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